molecular formula C9H19N3OSi B12289566 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine

Cat. No.: B12289566
M. Wt: 213.35 g/mol
InChI Key: INUSYOSNFPYBRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine is a chemical compound that features a pyrazole ring substituted with a trimethylsilyl-ethoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine typically involves the reaction of 2-(Trimethylsilyl)ethoxymethyl chloride with a suitable pyrazole derivative. The reaction is usually carried out in the presence of a base such as sodium hydride in an inert atmosphere to prevent moisture from interfering with the reaction . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include bases like sodium hydride, oxidizing agents, and reducing agents. The reactions are typically carried out in organic solvents such as THF and DMF under inert atmospheres to prevent moisture and oxygen from affecting the reaction .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted pyrazole derivatives, while cyclization reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The trimethylsilyl group can influence the compound’s reactivity and stability, affecting its interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the trimethylsilyl-ethoxymethyl group can enhance the compound’s stability and solubility in organic solvents, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C9H19N3OSi

Molecular Weight

213.35 g/mol

IUPAC Name

1-(2-trimethylsilylethoxymethyl)pyrazol-4-amine

InChI

InChI=1S/C9H19N3OSi/c1-14(2,3)5-4-13-8-12-7-9(10)6-11-12/h6-7H,4-5,8,10H2,1-3H3

InChI Key

INUSYOSNFPYBRF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C=C(C=N1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.